molecular formula C18H20N8O B12248255 6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine

6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine

Cat. No.: B12248255
M. Wt: 364.4 g/mol
InChI Key: JLCUMZQHLTUWJX-UHFFFAOYSA-N
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Description

6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound features a unique structure that combines an imidazo[1,2-b]pyridazine moiety with a purine base, making it a promising candidate for various biological and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-9-methylpurine

InChI

InChI=1S/C18H20N8O/c1-24-12-22-16-17(24)20-11-21-18(16)25-7-4-13(5-8-25)10-27-15-3-2-14-19-6-9-26(14)23-15/h2-3,6,9,11-13H,4-5,7-8,10H2,1H3

InChI Key

JLCUMZQHLTUWJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=NN5C=CN=C5C=C4

Origin of Product

United States

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